molecular formula C14H22OS B14378987 [4-(Tert-butylsulfanyl)butoxy]benzene CAS No. 90184-23-9

[4-(Tert-butylsulfanyl)butoxy]benzene

Cat. No.: B14378987
CAS No.: 90184-23-9
M. Wt: 238.39 g/mol
InChI Key: PXKUFOIHFJZEHX-UHFFFAOYSA-N
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Description

[4-(Tert-butylsulfanyl)butoxy]benzene is an organosulfur compound featuring a benzene ring substituted with a butoxy group (O-linked four-carbon chain) and a tert-butylsulfanyl group (S-linked tert-butyl). Its molecular formula is C₁₄H₂₂OS, with a calculated molecular weight of 238.39 g/mol.

Properties

CAS No.

90184-23-9

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

4-tert-butylsulfanylbutoxybenzene

InChI

InChI=1S/C14H22OS/c1-14(2,3)16-12-8-7-11-15-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

PXKUFOIHFJZEHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of Phenol with Haloalkanes

A foundational approach involves the alkylation of phenol with 1,4-dibromobutane or 4-chloro-1-butanol. Mono-alkylation is critical to avoid di-substitution, achievable by controlling stoichiometry. For instance, phenol reacts with 1,4-dibromobutane in a 1:1 molar ratio under basic conditions (e.g., K₂CO₃) in acetone at reflux, yielding 4-bromobutoxybenzene. Subsequent substitution of the terminal bromide with tert-butylthiol (HS-C(CH₃)₃) in dimethylformamide (DMF) with NaH as a base affords the target compound. This method mirrors the etherification pathway described in CN1603293A, where sulfuric acid catalyzes analogous ether formations.

Key Parameters

Step Reagents/Conditions Yield
Alkylation Phenol, 1,4-dibromobutane, K₂CO₃, acetone, reflux ~65%
Thioetherification tert-Butylthiol, NaH, DMF, 80°C ~70%

Tosylate Intermediate Route

4-Chloro-1-butanol is converted to its tosylate derivative using TsCl in pyridine. The tosylate’s superior leaving group ability facilitates phenol alkylation under milder conditions (e.g., KOH/EtOH). Subsequent displacement of the chloride with tert-butylthiol in tetrahydrofuran (THF) with triethylamine (TEA) proceeds efficiently, as demonstrated in Ambeed’s thiourea syntheses.

Mitsunobu Reaction for Direct Thioether Formation

Hydroxyl Group Activation

4-Hydroxybutoxybenzene, synthesized via phenol alkylation with 4-bromo-1-butanol followed by hydrolysis, serves as the alcohol substrate. The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple the alcohol with tert-butylthiol. This method circumvents harsh basic conditions, offering higher stereochemical control.

Optimized Conditions

  • Solvent: THF, 0°C to room temperature
  • Tert-butylthiol: 1.2 equiv
  • DIAD: 1.1 equiv
  • Yield: ~85%

Radical Thiol-Ene Coupling

Alkene Intermediate Synthesis

Introducing a double bond into the butoxy chain (e.g., via dehydration of 4-hydroxybutoxybenzene) enables radical-mediated thiol-ene reactions. Tert-butylthiol and the alkene react under UV irradiation with azobisisobutyronitrile (AIBN) as an initiator. While this method is less conventional for aryl ethers, it offers regioselectivity and mild conditions.

Reaction Metrics

  • UV wavelength: 365 nm
  • AIBN: 0.1 equiv
  • Conversion: >90% (monitored by GC-MS)

Isothiocyanate-Based Pathways

Thiourea Formation and Reduction

4-Isothiocyanatobutoxybenzene, prepared by treating 4-aminobutoxybenzene with thiophosgene, reacts with tert-butylamine to form a thiourea intermediate. Reduction with Raney nickel in ethanol selectively cleaves the C=S bond, yielding the thioether. This method, though indirect, ensures high purity, as evidenced in Ambeed’s benzyl isothiocyanate protocols.

Critical Steps

  • Thiourea synthesis: 0°C, pH 8–9
  • Reduction: H₂ gas, 50 psi, 60°C

Catalytic Methods and Green Chemistry

Acid-Catalyzed Etherification

Drawing from CN1603293A, sulfuric acid or mixed acid systems (e.g., H₂SO₄ + benzyltriethylammonium chloride) catalyze ether formation between phenol and tert-butylsulfanyl-butanol derivatives. This one-pot approach minimizes solvent use and reaction time (<6 hours).

Solvent-Free Bromination

EP0580231A1 highlights solvent-free bromination for tert-butylbenzaldehyde synthesis. Adapting this, 4-tert-butylsulfanyl-1-bromobutane reacts with phenol under neat conditions at 50°C, achieving 75% conversion.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Nucleophilic Substitution Scalable, simple reagents Competing elimination 60–75%
Mitsunobu Stereospecific, mild High cost of reagents 80–85%
Thiol-Ene Rapid, solvent-free Requires alkene synthesis 70–90%
Isothiocyanate High purity Multi-step synthesis 50–65%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Tert-butylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of a simpler butoxybenzene derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butoxybenzene derivatives.

    Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Tert-butylsulfanyl)butoxy]benzene is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various enzymes and receptors to understand its potential as a therapeutic agent.

Medicine: While not yet widely used in medicine, this compound is being explored for its potential anti-inflammatory and antioxidant properties.

Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of [4-(Tert-butylsulfanyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules, leading to various physiological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares [4-(Tert-butylsulfanyl)butoxy]benzene with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₄H₂₂OS 238.39 Ether, Sulfide Benzene + butoxy chain + tert-butylsulfanyl
1-Butoxy-4-tert-butylbenzene C₁₄H₂₂O 206.32 Ether, tert-Butyl Benzene with para-substituted ether and tert-butyl (no sulfur)
4-Tert-butyldiphenyl sulfide C₁₆H₁₈S 242.38 Sulfide, Aromatic Two benzene rings linked by sulfide + tert-butyl
[(4-Phenoxybutyl)sulfanyl]benzene C₁₆H₁₈OS 258.38 Ether, Sulfide, Aromatic Benzene + phenoxybutyl sulfide
4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime C₁₁H₁₄N₂O₃S 254.31 Sulfide, Nitro, Oxime Nitro and oxime groups on benzene ring

Physicochemical Properties

  • However, the ether oxygen may improve solubility in polar organic solvents.
  • Reactivity : The sulfide group in the target compound is susceptible to oxidation (forming sulfoxides or sulfones), unlike the inert ether group in 1-butoxy-4-tert-butylbenzene. This reactivity is shared with 4-tert-butyldiphenyl sulfide .

Key Research Findings

Synthetic Flexibility : Phase transfer catalysis () and selective alkylation are effective for introducing ether and sulfide groups.

Oxidation Sensitivity : Sulfide-containing compounds (e.g., target compound, –8) require inert storage conditions to prevent degradation.

Steric vs. Electronic Effects : The tert-butyl group dominates steric interactions, overshadowing electronic effects from the ether or sulfide groups in solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Tert-butylsulfanyl)butoxy]benzene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, 4-bromobutoxybenzene (see structural analogs in ) reacts with tert-butylthiol in the presence of a base (e.g., KOH) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
  • Data Analysis : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and GC-MS. Compare spectral data with structurally similar compounds (e.g., tert-butyl ethers in ).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodology :

  • ¹H NMR : The tert-butyl group (C(CH₃)₃) produces a singlet at ~1.3 ppm. The butoxy chain’s methylene protons (OCH₂) appear as a triplet at ~3.8–4.0 ppm, while the sulfanyl (S-C) group influences neighboring proton shifts.
  • IR : The C-S stretch appears at ~600–700 cm⁻¹, distinct from sulfonamides ( ) or sulfonic acids ( ).
  • MS : Look for molecular ion peaks at m/z = 254 ([M]⁺) and fragmentation patterns reflecting cleavage of the tert-butyl group.
    • Validation : Cross-reference with databases like PubChem () or computational tools for spectral simulation.

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the sulfanyl group in this compound under oxidative conditions?

  • Experimental Design : Expose the compound to oxidizing agents (e.g., H₂O₂, mCPBA) and monitor products via LC-MS. Compare with control reactions using tert-butylthiol or analogous sulfides.
  • Data Contradictions : Conflicting reports on oxidation products (e.g., sulfoxide vs. sulfone) may arise from solvent polarity or catalyst choice. Resolve via kinetic studies (UV-Vis monitoring) and DFT calculations to map energy barriers.
  • Reference : Similar methodologies are applied in fluorescence quenching studies (), where reaction pathways are inferred from Stern-Volmer constants.

Q. How does steric hindrance from the tert-butyl group influence supramolecular interactions in crystal structures of this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Perform X-ray crystallography and refine structures using SHELXL ( ). Analyze packing motifs (e.g., π-π stacking, van der Waals interactions).
  • Key Findings : The tert-butyl group disrupts close-packing, leading to lower symmetry (e.g., monoclinic vs. orthorhombic) compared to unsubstituted analogs ( ). Use Mercury software to visualize voids and calculate crystal density.

Q. Can computational models predict the electronic properties of this compound for applications in organic electronics?

  • Methodology : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps, electrostatic potential surfaces, and charge-transfer efficiency. Compare with experimental UV-Vis and cyclic voltammetry data.
  • Validation : Correlate computational predictions with fluorescence quenching efficiency (analogous to ) or conductivity measurements in thin-film devices.

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